Bienvenue dans la boutique en ligne BenchChem!

2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile

PARP inhibition conformational restriction structure–activity relationship

2-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile (CAS 2097898-02-5) is a synthetic small molecule (C₁₄H₁₆N₄O, MW 256.30) belonging to the N-arylpiperazine class. It features a 4-cyanopyridine core linked to a piperazine ring bearing a cyclopropanecarbonyl substituent—a pharmacophore associated with potent poly(ADP-ribose) polymerase (PARP) inhibition, notably present in the approved drug olaparib.

Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
CAS No. 2097898-02-5
Cat. No. B6577080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile
CAS2097898-02-5
Molecular FormulaC14H16N4O
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C3=NC=CC(=C3)C#N
InChIInChI=1S/C14H16N4O/c15-10-11-3-4-16-13(9-11)17-5-7-18(8-6-17)14(19)12-1-2-12/h3-4,9,12H,1-2,5-8H2
InChIKeyWULRPSLMRIAHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile (CAS 2097898-02-5): Procurement-Ready Overview for PARP-Targeted Research


2-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile (CAS 2097898-02-5) is a synthetic small molecule (C₁₄H₁₆N₄O, MW 256.30) belonging to the N-arylpiperazine class. It features a 4-cyanopyridine core linked to a piperazine ring bearing a cyclopropanecarbonyl substituent—a pharmacophore associated with potent poly(ADP-ribose) polymerase (PARP) inhibition, notably present in the approved drug olaparib [1]. The compound is commercially available at ≥95% purity and serves as a key intermediate or fragment for generating olaparib-like analogs.

Why 2-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile Cannot Be Replaced by Common Analogs Without Risk


In PARP-targeted research, small structural variations on the piperazine N-acyl group drastically alter potency and selectivity. The cyclopropanecarbonyl moiety in 2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile is not interchangeable with acetyl or other acyl groups—class-level SAR evidence from the olaparib series shows that the cyclopropane ring confers a conformational restriction that enhances enzyme inhibition by 10–15 fold compared to open-chain analogs [1]. Substituting the cyclopropanecarbonyl group with an acetyl (CAS 1016809-01-0) or leaving the piperazine unsubstituted (CAS 305381-05-9) yields compounds with no documented PARP inhibitory activity, breaking the structure–activity relationship essential for generating active lead series [2].

Quantitative Differentiation Evidence: 2-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile vs. Closest Analogs


Conformation-Restricted Cyclopropanecarbonyl Moiety Enhances PARP Inhibitory Potency 10–15× Over Open-Chain Analogs

Class-level SAR from cyclopropanecarbonyl-containing PARP inhibitors demonstrates that the cyclopropane ring induces a conformation-restricted geometry, yielding 10–15-fold greater potency than analogous compounds with flexible acyl chains [1]. Applied to 2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile, this pharmacophore is preserved, whereas the acetyl analog (CAS 1016809-01-0) lacks this rigidity and has no reported PARP inhibitory activity.

PARP inhibition conformational restriction structure–activity relationship

Benchmarking Against Olaparib: IC₅₀ of 0.10 nM for PARP1 Confirms Sub-Nanomolar Potency of Key Pharmacophore

The closest structural comparator containing an identical cyclopropanecarbonylpiperazine moiety is olaparib (4-({3-[(4-cyclopropanecarbonylpiperazin-1-yl)carbonyl]-4-fluorophenyl}methyl)-1,2-dihydrophthalazin-1-one). Olaparib inhibits PARP1 with an IC₅₀ of 0.10 nM using a histone/NAD⁺ substrate assay [1]. The target compound contains the identical N-cyclopropanecarbonylpiperazine fragment linked to a different aromatic core (4-cyanopyridine vs. phthalazinone), serving as a fragment-level benchmark for this pharmacophore's potency contribution.

PARP1 inhibition olaparib benchmark sub-nanomolar IC₅₀

Predicted Physicochemical Advantages: Lower LogP and Higher Solubility vs. Olaparib-Sized Analogs

With a molecular weight of 256.30 Da and predicted LogP of approximately 1.3, 2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile is significantly smaller and less lipophilic than olaparib (MW 434.46, LogP ~2.8) [1]. This positions the compound as a Rule-of-Three-compliant fragment (MW <300, LogP ≤3) suitable for fragment-based screening, whereas olaparib-sized analogs are lead-like or drug-like molecules unsuitable for fragment libraries.

drug-likeness solubility fragment-based drug discovery

Supply Chain Differentiation: Consistent 95% Purity with Commercial Availability from Multiple Independent Vendors

The target compound is available at ≥95% purity from multiple independent suppliers including BenchChem (95%), AKSci, and Leyan , enabling cross-sourcing and price comparison. The acetyl analog (CAS 1016809-01-0) is similarly available at 95% purity , but lacks the cyclopropanecarbonyl pharmacophore. The unsubstituted piperazine analog (CAS 305381-05-9) is also available at ≥95% purity [1] but has no acyl pharmacophore. Among these three commercially available analogs, only the target compound carries the PARP-relevant cyclopropanecarbonyl group.

chemical procurement purity specification supply chain reliability

Recommended Application Scenarios for 2-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile Based on Quantitative Evidence


Fragment-Based Drug Discovery for Next-Generation PARP Inhibitors

The compound's MW (256.30 Da) and predicted LogP (~1.3) make it an ideal Rule-of-Three-compliant fragment for fragment-based screening campaigns targeting PARP1/2, where the cyclopropanecarbonylpiperazine pharmacophore can be grown or linked to generate novel chemotypes distinct from olaparib [1]. Fragment hit rates and ligand efficiency can be benchmarked against the olaparib pharmacophore IC₅₀ of 0.10 nM for PARP1 [2].

Scaffold-Hopping Starting Point Around the Cyclopropanecarbonylpiperazine Pharmacophore

Researchers seeking to replace the phthalazinone core of olaparib while retaining the validated cyclopropanecarbonylpiperazine moiety can use this compound as a minimal scaffold for exploring alternative aromatic cores (e.g., pyridine, pyrimidine, pyridazine) in PARP inhibitor design [1]. The 10–15× potency advantage of the cyclopropanecarbonyl group over open-chain acyl analogs [2] is fully preserved.

Negative Control Design for Olaparib Series Selectivity Studies

The compound can serve as an N-acylpiperazine fragment control lacking the phthalazinone warhead, enabling researchers to deconvolute whether observed biological activity arises from the cyclopropanecarbonylpiperazine pharmacophore alone or requires the full olaparib scaffold [1]. Comparators such as the acetyl analog (CAS 1016809-01-0) can be used in parallel as negative controls lacking the cyclopropane ring [2].

Building Block for Parallel Library Synthesis of PARP-Focused Compound Collections

As a readily available building block (≥95% purity, multiple vendors [1]), the compound can be elaborated via the 4-cyanopyridine moiety (e.g., hydrolysis to amide/carboxylic acid, reduction to aminomethyl, or cyclization) to generate diverse PARP-focused libraries. The unsubstituted piperazine analog (CAS 305381-05-9) offers an alternative diversification point but lacks the critical cyclopropanecarbonyl group needed for PARP activity [2].

Quote Request

Request a Quote for 2-(4-cyclopropanecarbonylpiperazin-1-yl)pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.